

Cremastranone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

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Compound of Interest

Compound Name: Cremastranone

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Introduction

Cremastranone is a naturally occurring homoisoflavanone that has garnered significant attention in the scientific community for its potent anti-angiogenic and anti-cancer properties. First isolated from the pseudobulbs of the orchid *Cremastra appendiculata*, this molecule has demonstrated the ability to inhibit key processes in tumor growth and angiogenesis.[1][2] This technical guide provides a comprehensive overview of the discovery of **cremastranone**, its natural sources, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action.

Discovery and Structure

Cremastranone, chemically known as 5,7-dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-6-methoxychroman-4-one, was first reported as a potent inhibitor of angiogenesis by H. J. Kwon and colleagues.[2] The structure of **cremastranone** was elucidated through spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, and mass spectrometry. The first total synthesis of racemic **cremastranone** was achieved in six steps with an overall yield of 26.8%.[3]

Natural Sources

Cremastranone has been isolated from a variety of plant species, primarily within the Orchidaceae and Hyacinthaceae families. The most well-documented and principal source for its isolation in scientific research is the pseudobulb of *Cremastra appendiculata* (D. Don) Makino, a terrestrial orchid utilized in traditional East Asian medicine.

Other reported plant sources include:

- *Muscari armeniacum*[\[2\]](#)
- *Chionodoxa luciliae*[\[2\]](#)
- *Scilla natalensis*[\[2\]](#)
- *Merwillia plumbea*[\[2\]](#)

Quantitative Data

The yield of **cremastranone** from its natural sources can vary. While specific yields of the pure compound are not always reported, one study on the microwave-assisted extraction of active ingredients from *Cremastra appendiculata* reported a total extract yield of 12.83%. It is important to note that this figure represents the entire extract and not the purified **cremastranone**.

The biological activity of **cremastranone** and its synthetic derivatives has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) and the 50% growth inhibitory concentration (GI₅₀) are key metrics of its potency.

Compound	Cell Line	Cancer Type	IC50 / GI50 (μM)	Reference
Synthetic Cremastranone	HUVEC	-	~0.377 (GI50)	[4]
SH-19027 (derivative)	HCT116	Colorectal Cancer	0.057	[5]
SH-19027 (derivative)	LoVo	Colorectal Cancer	0.048	[5]
SHA-035 (derivative)	HCT116	Colorectal Cancer	0.042	[5]
SHA-035 (derivative)	LoVo	Colorectal Cancer	0.035	[5]
SH-17059 (derivative)	T47D	Breast Cancer	~0.1	[5]
SH-17059 (derivative)	ZR-75-1	Breast Cancer	~0.1	[5]
SH-19021 (derivative)	T47D	Breast Cancer	~0.1	[5]
SH-19021 (derivative)	ZR-75-1	Breast Cancer	~0.1	[5]

Experimental Protocols

Isolation and Purification of Cremastranone from *Cremastra appendiculata*

This protocol describes a general method for the isolation and purification of **cremastranone** from the pseudobulbs of *Cremastra appendiculata*.

1. Plant Material Preparation:

- Collect fresh pseudobulbs of *Cremastra appendiculata*.

- Wash the pseudobulbs thoroughly with water to remove any dirt and debris.
- Air-dry the plant material in a well-ventilated area until completely dry.
- Grind the dried pseudobulbs into a fine powder to increase the surface area for extraction.

2. Extraction:

- Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
- Replace the solvent every 24 hours to ensure efficient extraction.
- Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude ethanol extract in water.
- Perform successive partitioning with solvents of increasing polarity: petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction is typically enriched with homoisoflavanones, including **cremastranone**.
- Concentrate the ethyl acetate fraction under reduced pressure.

4. Chromatographic Purification:

- Silica Gel Column Chromatography:
 - Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.
 - Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
 - Monitor the collected fractions using thin-layer chromatography (TLC).

- Combine the fractions containing compounds with similar TLC profiles to **cremastranone**.
- Sephadex LH-20 Column Chromatography:
 - Further purify the **cremastranone**-containing fractions on a Sephadex LH-20 column.
 - Elute the column with methanol to remove smaller impurities.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Achieve final purification using preparative HPLC on a C18 column.
 - Use a gradient of methanol and water as the mobile phase.
 - Collect the peak corresponding to **cremastranone** and evaporate the solvent to yield the pure compound.

5. Structure Elucidation:

- Confirm the structure of the isolated compound as **cremastranone** using spectroscopic methods such as ^1H -NMR, ^{13}C -NMR, and mass spectrometry, and by comparing the data with published literature values.

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the cytotoxic effects of **cremastranone** and its derivatives and to determine their half-maximal inhibitory concentration (IC₅₀).^{[6][7]}

1. Cell Seeding:

- Seed cancer cells (e.g., HCT116, LoVo, T47D, ZR-75-1) in a 96-well plate at a predetermined optimal density.
- Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- Prepare serial dilutions of the **cremastranone** derivative in complete culture medium.

- Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO, typically below 0.1%).

3. Incubation:

- Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

4. WST-1 Reagent Addition:

- Following the incubation period, add 10 μ L of WST-1 (Water Soluble Tetrazolium salt) reagent to each well.
- Incubate the plate for an additional 2-4 hours at 37°C.

5. Absorbance Measurement:

- Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
- Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm is typically used for background subtraction.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using appropriate software.

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with **cremastranone** or its derivatives.^{[8][9][10][11]}

1. Cell Treatment and Harvesting:

- Treat cells with the desired concentration of the **cremastranone** derivative for the appropriate time.

- Harvest the cells by trypsinization and collect them by centrifugation.

2. Fixation:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Add the ethanol dropwise to prevent cell clumping.
- Incubate the cells for at least 2 hours at 4°C (or overnight).

3. Staining:

- Centrifuge the fixed cells and discard the ethanol.
- Wash the cells with PBS.
- Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of RNA.
- Incubate the cells in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.
- Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (typically around 617 nm).
- Collect data from a sufficient number of cells (e.g., 10,000-20,000 events).

5. Data Analysis:

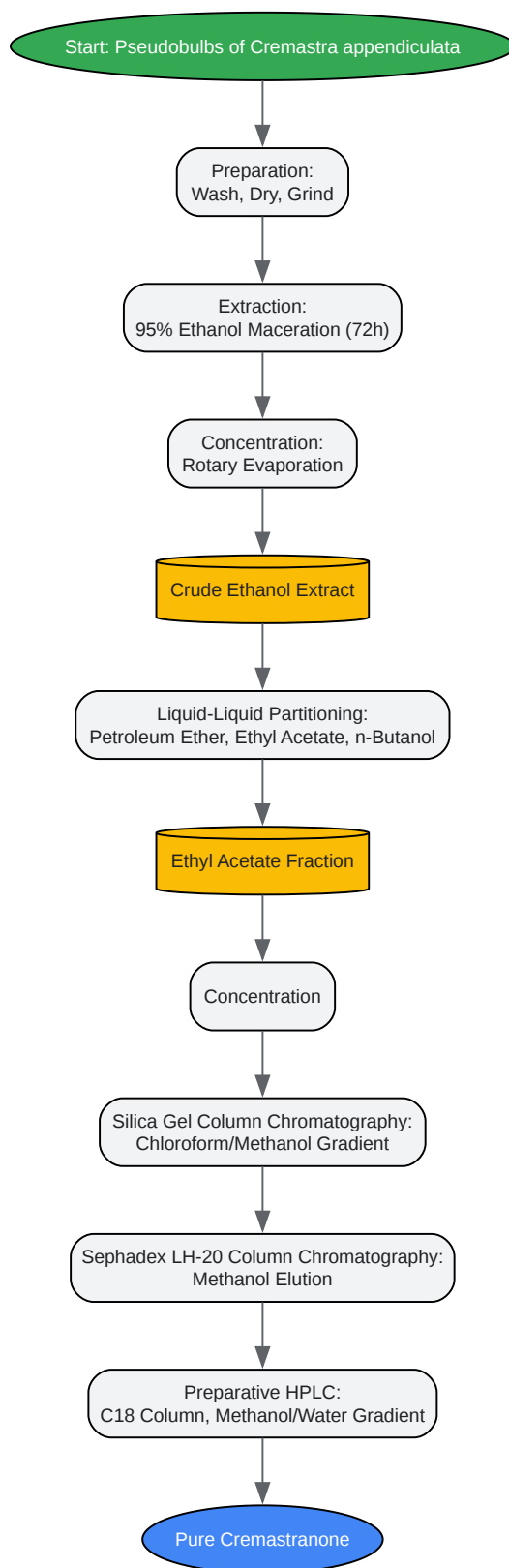
- Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanism of Action: Induction of G2/M Cell Cycle Arrest

Cremastranone and its derivatives exert their anti-proliferative effects in part by inducing cell cycle arrest at the G2/M phase.^{[1][5]} A key mechanism in this process is the upregulation of the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits the activity of the Cyclin B1/CDK1 complex, which is crucial for the transition of cells from the G2 phase to the M phase (mitosis).

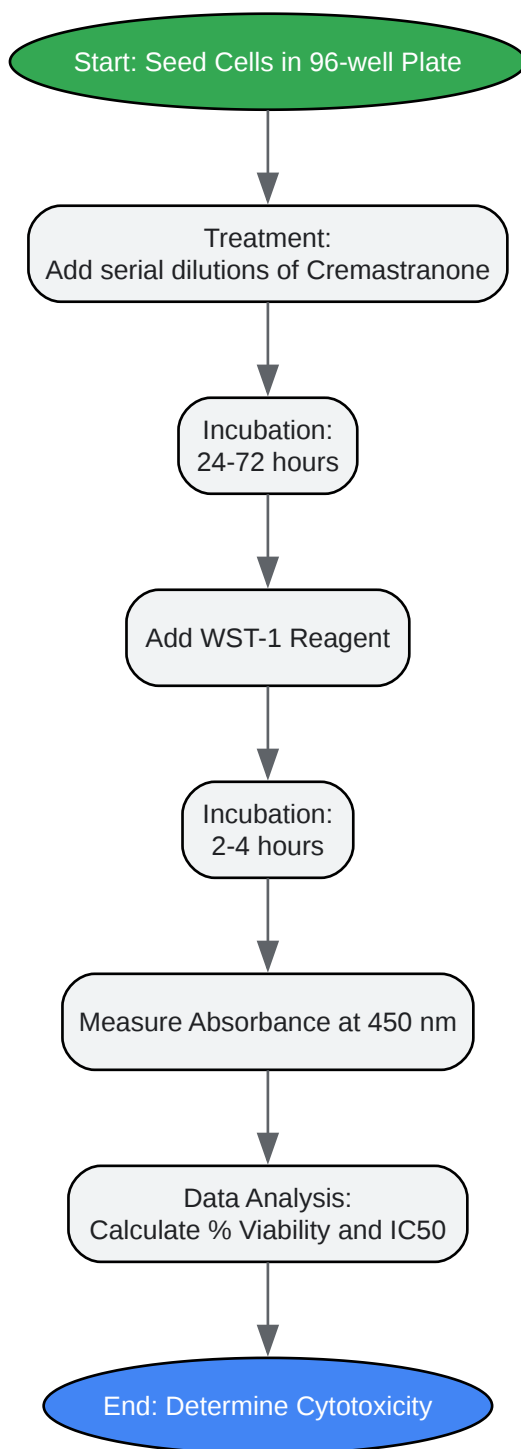
Visualizations

Caption: **Cremastranone**-induced G2/M cell cycle arrest pathway.



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Caption: General workflow for the isolation of **cremastranone**.



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Caption: Experimental workflow for a WST-1 cell viability assay.

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